Dydrogesterone Dydrogesterone Dydrogesterone, also known as isopregnenone or duphaston, belongs to the class of organic compounds known as gluco/mineralocorticoids, progestogins and derivatives. These are steroids with a structure based on a hydroxylated prostane moiety. Dydrogesterone is a drug which is used to treat irregular duration of cycles and irregular occurrence and duration of periods caused by progesterone deficiency. also used to prevent natural abortion in patients who have a history of habitual abortions. Dydrogesterone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Dydrogesterone has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, dydrogesterone is primarily located in the cytoplasm and membrane (predicted from logP).
Dydrogesterone is a 3-oxo-Delta(4) steroid and a 20-oxo steroid. It has a role as a progestin.
A synthetic progestational hormone with no androgenic or estrogenic properties. Unlike many other progestational compounds, dydrogesterone produces no increase in temperature and does not inhibit ovulation.
Brand Name: Vulcanchem
CAS No.: 152-62-5
VCID: VC0526747
InChI: InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16-,17+,18-,19+,20+,21+/m0/s1
SMILES: CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C
Molecular Formula: C21H28O2
Molecular Weight: 312.4 g/mol

Dydrogesterone

CAS No.: 152-62-5

Inhibitors

VCID: VC0526747

Molecular Formula: C21H28O2

Molecular Weight: 312.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Dydrogesterone - 152-62-5

CAS No. 152-62-5
Product Name Dydrogesterone
Molecular Formula C21H28O2
Molecular Weight 312.4 g/mol
IUPAC Name (8S,9R,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16-,17+,18-,19+,20+,21+/m0/s1
Standard InChIKey JGMOKGBVKVMRFX-HQZYFCCVSA-N
Isomeric SMILES CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2C=CC4=CC(=O)CC[C@@]34C)C
SMILES CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C
Canonical SMILES CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C
Appearance Solid powder
Colorform Crystals from acetone + hexane
White to off-white...crystalline powder.
Melting Point 168-169
169.5 °C
170 °C
169.5°C
Physical Description Solid
Description Dydrogesterone, also known as isopregnenone or duphaston, belongs to the class of organic compounds known as gluco/mineralocorticoids, progestogins and derivatives. These are steroids with a structure based on a hydroxylated prostane moiety. Dydrogesterone is a drug which is used to treat irregular duration of cycles and irregular occurrence and duration of periods caused by progesterone deficiency. also used to prevent natural abortion in patients who have a history of habitual abortions. Dydrogesterone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Dydrogesterone has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, dydrogesterone is primarily located in the cytoplasm and membrane (predicted from logP).
Dydrogesterone is a 3-oxo-Delta(4) steroid and a 20-oxo steroid. It has a role as a progestin.
A synthetic progestational hormone with no androgenic or estrogenic properties. Unlike many other progestational compounds, dydrogesterone produces no increase in temperature and does not inhibit ovulation.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in acetone, chloroform (1 in 2), ethanol (1 in 40) and diethyl ether (1 in 200); slightly soluble in fixed oils; sparingly soluble in methanol.
In water, 3.62 mg/L at 25 °C (est)
4.86e-03 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 6 Dehydro 9 beta 10 alpha progesterone
6-Dehydro-9 beta-10 alpha-progesterone
Dehydrogesterone
Duphaston
Dydrogesterone
Isopregnenone
Vapor Pressure 7.08X10-7 mm Hg at 25 °C (est)
Reference 1: Saharkhiz N, Zamaniyan M, Salehpour S, Zadehmodarres S, Hoseini S, Cheraghi L,
2: Raghupathy R, Al-Azemi M. Modulation of Cytokine Production by the
3: Podzolkova N, Tatarchuk T, Doshchanova A, Eshimbetova G, Pexman-Fieth C.
4: Barbosa MW, Silva LR, Navarro PA, Ferriani RA, Nastri CO, Martins WP.
5: Zaqout M, Aslem E, Abuqamar M, Abughazza O, Panzer J, De Wolf D. The Impact of
6: Abboud R, Greige-Gerges H, Charcosset C. Effect of Progesterone, Its
7: Khosravi D, Taheripanah R, Taheripanah A, Tarighat Monfared V, Hosseini-Zijoud
8: Carp H. A systematic review of dydrogesterone for the treatment of recurrent
9: Zhao Y, Castiglioni S, Fent K. Synthetic progestins medroxyprogesterone
10: Liu J, Lin H, Huang Y, Liu Y, Wang B, Su F. Cognitive effects of long-term
11: Tomic V, Tomic J, Klaic DZ, Kasum M, Kuna K. Oral dydrogesterone versus
12: El Behery MM, Saleh HS, Ibrahiem MA, Kamal EM, Kassem GA, Mohamed Mel S.
13: Azizuddin, Saima Rasheed SR, Naz S, Naheed S, Choudhary MI. Comparative
14: Kumar A, Begum N, Prasad S, Aggarwal S, Sharma S. Oral dydrogesterone
15: Ghosh S, Chattopadhyay R, Goswami S, Chaudhury K, Chakravarty B, Ganesh A.
16: Matsui S, Yasui T, Tani A, Kato T, Uemura H, Kuwahara A, Matsuzaki T, Arisawa
17: Zainul Rashid MR, Lim JF, Nawawi NH, Luqman M, Zolkeplai MF, Rangkuty HS,
18: Rizzo MR, Leo S, De Franciscis P, Colacurci N, Paolisso G. Short-term effects
19: Salehpour S, Tamimi M, Saharkhiz N. Comparison of oral dydrogesterone with
20: Akashi D, Todo Y, Shimada C, Okamoto K, Minobe S, Kato H. Successful use of
PubChem Compound 9051
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator